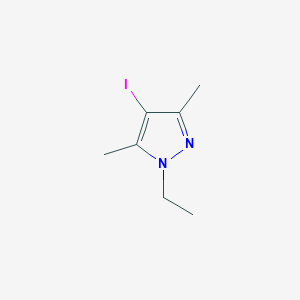

1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole

Description

Historical Context and Evolution of Pyrazole (B372694) Research

The journey of pyrazole chemistry began in the late 19th century. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883 through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine. google.comorgsyn.org This pioneering work was followed by the synthesis of the parent pyrazole compound by Buchner in 1889. nih.gov These initial discoveries laid the groundwork for what would become a burgeoning field of organic chemistry.

Early research focused on understanding the fundamental reactivity and properties of the pyrazole ring. Key reactions, such as the Knorr pyrazole synthesis, which involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, became cornerstone methods for accessing this heterocyclic system. orgsyn.org Over the decades, research has evolved from fundamental synthesis to the exploration of pyrazole derivatives in a wide array of applications, driven by their diverse biological activities and utility as versatile chemical intermediates. google.com

Significance of Pyrazole Core in Modern Organic Chemistry

The pyrazole nucleus is a privileged scaffold in modern organic chemistry, primarily due to its widespread presence in pharmaceuticals, agrochemicals, and materials science. google.comgoogle.com Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its aromatic stability, make it an ideal framework for designing molecules with specific biological targets.

In medicinal chemistry, the pyrazole core is a component of numerous approved drugs. mdpi.com For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, and other derivatives have shown potential as anticancer, antimicrobial, and antidepressant agents. mdpi.com In the agrochemical industry, pyrazole-containing compounds are utilized as effective herbicides, insecticides, and fungicides. google.com The versatility of the pyrazole ring allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired activities.

Role of Halogenated Pyrazoles, with Emphasis on Iodination, in Synthetic Strategies

Halogenated pyrazoles are exceptionally valuable building blocks in organic synthesis. The introduction of a halogen atom onto the pyrazole ring provides a reactive handle for further molecular elaboration, most notably through transition-metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, making 4-halopyrazoles readily accessible. google.com

Among the halogens, iodine is particularly significant. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (excluding astatine) in key catalytic cycles, such as the oxidative addition step in palladium-catalyzed reactions. This enhanced reactivity makes 4-iodopyrazoles highly effective substrates for a variety of transformations, including the Suzuki-Miyaura (C-C bond formation with boronic acids), Sonogashira (C-C bond formation with terminal alkynes), and Heck-Mizoroki (C-C bond formation with alkenes) cross-coupling reactions. researchgate.netnih.govnih.gov These reactions allow for the straightforward installation of aryl, heteroaryl, alkynyl, and alkenyl groups at the 4-position of the pyrazole ring, providing access to complex and highly functionalized molecules that would be difficult to synthesize otherwise. researchgate.net

Specific Research Focus on 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole within the broader Pyrazole Landscape

Within the vast family of iodinated pyrazoles, this compound stands out as a specifically designed synthetic intermediate. The substituents on this molecule are strategically placed to impart particular properties and reactivity. The methyl groups at the C3 and C5 positions provide steric bulk and influence the electronic nature of the ring. The crucial iodo group at the C4 position serves as the primary reactive site for cross-coupling reactions, as previously discussed.

The ethyl group at the N1 position is not merely a placeholder; it serves to block the N-H proton, preventing potential side reactions and improving solubility in organic solvents compared to its N-unsubstituted counterpart. The synthesis of this compound follows a logical and established chemical pathway. It begins with the direct iodination of 3,5-dimethylpyrazole (B48361) to form the key intermediate, 3,5-dimethyl-4-iodo-1H-pyrazole. google.comsigmaaldrich.com This intermediate is then subjected to N-alkylation using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base to yield the final product. A similar, well-documented procedure exists for the synthesis of the corresponding N-methyl derivative, 4-Iodo-1,3,5-trimethyl-1H-pyrazole. chemicalbook.com

The primary research value of this compound lies in its role as a versatile building block. It is designed for use in synthetic sequences that require the introduction of a substituted pyrazole moiety into a larger molecular framework. Its application in Suzuki-Miyaura coupling, for example, would allow for the synthesis of a wide range of 1-ethyl-4-aryl-3,5-dimethyl-1H-pyrazoles, which are scaffolds of interest in the development of new biologically active compounds.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 3,5-Dimethyl-4-iodo-1H-pyrazole (Precursor) sigmaaldrich.com |

| Molecular Formula | C₇H₁₁IN₂ | C₅H₇IN₂ |

| Molecular Weight | 250.08 g/mol | 222.03 g/mol |

| Appearance | Not specified in literature | Solid |

| Melting Point | Not specified in literature | 136-140 °C |

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-iodo-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEVIOMNOSQCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279502 | |

| Record name | 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245807-90-2 | |

| Record name | 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 4 Iodo 3,5 Dimethyl 1h Pyrazole

Precursor Synthesis and Functionalization

Synthesis of Dimethylpyrazole Scaffolds

The foundational precursor for the target molecule is 3,5-dimethylpyrazole (B48361). This scaffold is most commonly synthesized through the condensation reaction of a 1,3-dicarbonyl compound, acetylacetone (B45752) (also known as 2,4-pentanedione), with a hydrazine (B178648) source. wikipedia.orgresearchgate.net This reaction is a classic example of pyrazole (B372694) synthesis, known as the Knorr pyrazole synthesis.

The reaction involves the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. wikipedia.orgyoutube.com Different hydrazine sources can be employed, with hydrazine hydrate (B1144303) and hydrazine sulfate (B86663) being the most common. researchgate.netorgsyn.org The choice of reagent and reaction conditions can influence the reaction's vigor and yield. orgsyn.org For instance, the use of hydrazine sulfate in an aqueous alkali solution is often preferred as the reaction with hydrazine hydrate can sometimes be violent. orgsyn.org

Regioselective Iodination at the C4 Position of Pyrazole Ring Systems

With the 3,5-dimethylpyrazole scaffold in hand, the next critical step is the introduction of an iodine atom. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to highly regioselective iodination at this position. researchgate.net

A variety of electrophilic iodination reagents and systems have been developed for the C4-iodination of pyrazoles. These methods generate a potent electrophilic iodine species (such as I+) that readily reacts with the pyrazole ring.

One of the most efficient and widely cited methods involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. nih.gov The I₂/HIO₃ (iodic acid) system in a solvent mixture like AcOH–CCl₄ is particularly effective for the iodination of various pyrazoles. nih.gov The iodic acid oxidizes I₂ to generate the highly electrophilic iodine species required for the substitution reaction. Another green and practical approach uses hydrogen peroxide (H₂O₂) as the oxidant in water, which generates only water as a by-product. researchgate.net

Other common electrophilic iodinating agents include N-iodosuccinimide (NIS) and systems like KI-KIO₃ in the presence of acid. researchgate.netnih.govorganic-chemistry.org

In addition to traditional electrophilic methods, metal-mediated protocols have been developed to facilitate the C4-iodination of pyrazoles. These methods can offer advantages in terms of reaction conditions and selectivity.

For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used as a mild oxidant in conjunction with molecular iodine to achieve regioselective C4-iodination. nih.gov This method has been successfully applied to 1-aryl-3-CF₃-1H-pyrazoles and is a viable strategy for other substituted pyrazoles. nih.gov Another approach involves the use of cadmium(II) acetate, which has been shown to mediate the effective iodination of pyrazole rings containing electron-donating groups. researchgate.net

The regioselective iodination of 3,5-dimethylpyrazole at the C4 position is a classic example of an electrophilic aromatic substitution (SₑAr) reaction. The pyrazole ring is aromatic, and the two nitrogen atoms influence the electron density distribution within the ring. The nitrogen at the N1 position donates electron density through resonance, increasing the nucleophilicity of the carbon atoms. The N2 nitrogen, being sp²-hybridized and imine-like, has an electron-withdrawing inductive effect.

Computational and experimental studies show that the C4 position bears the highest negative charge and is thus the most nucleophilic site, directing the electrophile (I+) to attack this position preferentially. The reaction proceeds through a Wheland intermediate (a resonance-stabilized carbocation or σ-complex), which then loses a proton to restore the aromaticity of the pyrazole ring, resulting in the final 4-iodo-substituted product. mdpi.com In systems where an external oxidant is used with I₂, the oxidant's role is to generate a more potent electrophile from the less reactive molecular iodine. mdpi.com

N-Alkylation Strategies for the 1-Ethyl Moiety

The final step in the synthesis is the introduction of the ethyl group at the N1 position. This N-alkylation can be performed either on 3,5-dimethylpyrazole before iodination or on 4-iodo-3,5-dimethylpyrazole after iodination. Since 4-iodo-3,5-dimethylpyrazole is a symmetrical molecule, alkylation will yield a single product without regioisomeric complications.

A common and straightforward method for N-alkylation involves treating the pyrazole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), deprotonates the N-H of the pyrazole ring to form the pyrazolide anion. researchgate.net This highly nucleophilic anion then attacks the ethyl halide in an Sₙ2 reaction to form the N-ethylated product. researchgate.net

Alternative methods have also been developed, such as acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles. mdpi.comsemanticscholar.org This approach avoids the need for strong bases and can be advantageous for substrates sensitive to basic conditions.

Direct N-Alkylation of Pyrazole Intermediates

A primary and straightforward route to 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole involves the direct N-alkylation of the corresponding N-unsubstituted pyrazole intermediate, 4-iodo-3,5-dimethyl-1H-pyrazole. This reaction is typically an SN2-type transformation where the nucleophilic nitrogen of the pyrazole ring attacks an ethylating agent.

Commonly used ethylating agents for this purpose include ethyl iodide, ethyl bromide, or diethyl sulfate. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for the reaction's success. A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to milder inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like acetonitrile (B52724) or acetone. researchgate.net

A typical reaction protocol is summarized in the table below.

| Reactant | Ethylating Agent | Base | Solvent | General Conditions |

| 4-iodo-3,5-dimethyl-1H-pyrazole | Ethyl iodide | K2CO3 | Acetonitrile | Reflux |

| 4-iodo-3,5-dimethyl-1H-pyrazole | Diethyl sulfate | NaH | DMF | 0 °C to room temp. |

| 4-iodo-3,5-dimethyl-1H-pyrazole | Ethyl bromide | Cs2CO3 | Acetone | Room temp. to reflux |

The primary challenge in this approach is controlling the regioselectivity of the alkylation, as unsymmetrical pyrazoles possess two reactive nitrogen atoms (N1 and N2), which can lead to the formation of isomeric products.

Protective Group Strategies for N-Substitution

To overcome the regioselectivity issues inherent in direct N-alkylation or to facilitate other synthetic transformations, protective group strategies are often employed. A protecting group can be installed at one of the nitrogen atoms to ensure that subsequent reactions occur at a specific position.

One effective strategy involves the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov The SEM group can be selectively introduced and later removed under specific conditions. This allows for functionalization at other positions of the pyrazole ring before the crucial N-alkylation step. For instance, a pyrazole could be N-protected, followed by iodination at the C4 position. Subsequent removal of the SEM group would yield the 4-iodo-1H-pyrazole intermediate, which can then be alkylated.

Another approach is the use of the tetrahydropyranyl (THP) group, which represents a green (solvent- and catalyst-free) method for pyrazole protection. rsc.orgresearchgate.net The THP-protected pyrazole can undergo lithiation and subsequent functionalization before the protecting group is removed. researchgate.net The ethoxyethyl (EtOEt) group has also been successfully used to protect the N-H group in iodo-pyrazole derivatives during cross-coupling reactions, demonstrating its utility in multi-step synthetic sequences. arkat-usa.org

A generalized scheme for a protective group strategy is as follows:

Protection: Reaction of 3,5-dimethyl-1H-pyrazole with a protecting group reagent (e.g., SEM-Cl, dihydropyran) to yield the N1-protected pyrazole.

Functionalization: Iodination of the protected pyrazole at the C4 position.

Deprotection: Removal of the protecting group to give 4-iodo-3,5-dimethyl-1H-pyrazole.

Alkylation: N-ethylation to yield the final product.

This method, while longer, provides unambiguous control over the final structure.

Regioselectivity Control in N-Alkylation (e.g., N1 vs. N2)

The N-alkylation of an unsymmetrical pyrazole like 4-iodo-3,5-dimethyl-1H-pyrazole can theoretically yield two regioisomers: the N1-ethyl and the N2-ethyl products. The outcome of the reaction is governed by a combination of steric and electronic factors, as well as the reaction conditions.

For 3,5-disubstituted pyrazoles, alkylation generally favors the N1 position, which is sterically less hindered. researchgate.net The two methyl groups at positions 3 and 5 create a sterically demanding environment around the N2 position, directing the incoming ethyl group to the more accessible N1 nitrogen. This steric hindrance is a dominant factor in controlling the regioselectivity. researchgate.net

The choice of alkylating agent and reaction conditions can also influence the N1/N2 ratio. In some cases, N-alkylation of pyrazoles with trichloroacetimidate electrophiles under Brønsted acid catalysis has been developed as a method to access N-alkyl pyrazoles. mdpi.com While this method can also produce mixtures of regioisomers, the ratio is dependent on the substitution pattern of the pyrazole. mdpi.com For substrates like 3-methyl-5-phenyl-1H-pyrazole, a discernible preference is observed, which can be rationalized by the steric and electronic properties of the substituents. mdpi.com

In the case of 4-iodo-3,5-dimethyl-1H-pyrazole, the steric influence of the two flanking methyl groups is expected to strongly favor the formation of the desired this compound isomer over the 2-ethyl alternative.

| Factor | Influence on Regioselectivity | Favored Isomer for 3,5-dimethylpyrazoles |

| Steric Hindrance | The bulkier substituent adjacent to a nitrogen disfavors alkylation at that nitrogen. | N1 (less hindered) |

| Electronic Effects | Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen. | Generally less influential than sterics in this case. |

| Reaction Conditions | Base, solvent, and temperature can modulate the isomeric ratio. | Conditions are optimized to maximize the yield of the thermodynamic product (N1). |

Convergent and Divergent Synthetic Approaches

The assembly of the this compound molecule can also be approached through strategies that build the ring system itself, which can be designed in either a convergent or divergent fashion.

Multi-Step Linear Synthesis Pathways

A linear synthesis involves the sequential modification of a starting material through a series of discrete steps. A plausible and common linear pathway to the target compound starts from a simple, commercially available 1,3-dicarbonyl compound.

A representative linear synthesis would be:

Step 1: Pyrazole Ring Formation. The condensation of acetylacetone (pentane-2,4-dione) with ethylhydrazine (B1196685). This reaction directly installs the 3,5-dimethyl and the N1-ethyl groups in a single cyclization step, yielding 1-ethyl-3,5-dimethyl-1H-pyrazole. This avoids the regioselectivity issues of post-cyclization alkylation.

Step 2: C4-Iodination. The resulting 1-ethyl-3,5-dimethyl-1H-pyrazole is then subjected to electrophilic iodination. The C4 position of the pyrazole ring is electron-rich and readily undergoes substitution. nih.gov Reagents such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., HIO3) in a suitable solvent like acetic acid or CCl4 can be used to efficiently install the iodine atom at the C4 position. nih.govmetu.edu.tr

This two-step sequence is highly efficient and provides excellent control over the substituent placement.

One-Pot and Multi-Component Reaction Sequences in Pyrazole Annulation

The synthesis of pyrazoles is well-suited to MCR strategies. rsc.orgmdpi.com A hypothetical three-component reaction for this compound could involve the simultaneous reaction of:

An ethylhydrazine derivative (N-N fragment source). rsc.org

Acetylacetone (a 1,3-dicarbonyl compound).

An electrophilic iodine source (e.g., iodine or N-iodosuccinimide).

Such a reaction would proceed through the initial formation of a hydrazone, followed by cyclization to form the pyrazole ring and a concurrent or subsequent iodination. The development of MCRs for pyrazole synthesis has significantly advanced, offering modular and efficient access to complex derivatives. beilstein-journals.org These reactions often benefit from catalysis to promote the various bond-forming steps.

Catalytic Systems for Pyrazole Ring Formation and Functionalization

Catalysis is instrumental in the synthesis and functionalization of pyrazoles, offering milder reaction conditions, improved selectivity, and access to novel transformations.

Transition Metal Catalysis: Transition metals, particularly palladium and copper, play a significant role in pyrazole chemistry. rsc.org While direct C-H functionalization is a powerful tool for derivatizing the pyrazole core, researchgate.net the synthesis of the target molecule often relies on more classical methods. However, copper catalysts are known to efficiently promote condensation reactions to form pyrazoles under acid-free conditions. organic-chemistry.org Palladium catalysis is crucial for cross-coupling reactions (e.g., Suzuki, Sonogashira), which could be used to further functionalize the 4-iodo position of the target molecule, highlighting its utility as a synthetic intermediate. nih.gov For instance, a Pd-catalyzed Sonogashira coupling of this compound with a terminal alkyne would yield a 4-alkynyl pyrazole derivative. arkat-usa.org

Organocatalysis: Organocatalysis provides a metal-free alternative for pyrazole synthesis, aligning with the principles of green chemistry. researchgate.net Secondary amines, for example, have been used to catalyze the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates to generate substituted pyrazoles with high regioselectivity. nih.gov Cinchona alkaloids have been employed in enantioselective tandem reactions to create complex, biologically active pyrazole-containing fused ring systems. nih.gov While perhaps not the most direct route to the specific target compound, these methods showcase the power of organocatalysis in constructing the fundamental pyrazole framework. rsc.orgacs.org

The table below summarizes various catalytic approaches relevant to pyrazole synthesis.

| Catalyst Type | Catalyst Example | Reaction Type | Relevance |

| Transition Metal | Copper (I) salts | Condensation/Cyclization | Formation of the pyrazole ring. organic-chemistry.org |

| Transition Metal | Palladium complexes | C-H Arylation, Cross-Coupling | Functionalization of the pyrazole core. nih.govresearchgate.net |

| Organocatalyst | Secondary Amines (e.g., Pyrrolidine) | [3+2] Cycloaddition | Metal-free pyrazole ring formation. nih.gov |

| Organocatalyst | Cinchona Alkaloids | Tandem Michael addition-cyclization | Asymmetric synthesis of complex pyrazoles. nih.gov |

Green Chemistry and Sustainable Synthetic Practices

The development of sustainable synthetic routes for heterocyclic compounds like pyrazoles is a key focus in modern organic chemistry. These approaches offer significant advantages over traditional methods, which often rely on volatile organic solvents, hazardous reagents, and high energy input. nih.govacs.org By incorporating green chemistry principles, researchers aim to create processes that are not only efficient but also environmentally benign. thieme-connect.com

Solvent-Free Reaction Conditions for Pyrazole Synthesis

One of the cornerstones of green chemistry is the reduction or elimination of solvent use. Solvent-free, or neat, reactions minimize waste and the environmental impact associated with solvent production and disposal. tandfonline.com For pyrazole synthesis, these reactions can be conducted by grinding the reactants together, sometimes with a solid catalyst, or by heating a mixture of the neat reactants. nih.govbeilstein-journals.org This approach often leads to shorter reaction times and simpler product isolation procedures. rsc.org

The synthesis of this compound could be envisioned under solvent-free conditions by reacting ethylhydrazine with 3-iodo-2,4-pentanedione. The reaction could be facilitated by grinding the two reactants in a mortar and pestle, potentially with a catalytic amount of an organic salt like tetrabutylammonium (B224687) bromide (TBAB), which has been shown to be effective in similar syntheses. tandfonline.com

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Pyrazole Derivatives

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | - | Acetone | 72 hours | 75% | tandfonline.com |

| Solvent-Free Grinding | TBAB | None | 15-30 minutes | 75-86% | tandfonline.com |

| Solvent-Free Grinding | Ag/La-ZnO | None | 10-25 minutes | High | nih.gov |

This table is interactive and showcases data for analogous pyrazole syntheses to illustrate the benefits of solvent-free conditions.

Use of Eco-friendly Catalysts (e.g., nano-ZnO)

The use of heterogeneous, recyclable, and non-toxic catalysts is a key aspect of sustainable synthesis. Zinc oxide nanoparticles (nano-ZnO) have emerged as a highly efficient and environmentally friendly catalyst for various organic transformations, including the synthesis of pyrazole derivatives. semanticscholar.org Nano-ZnO offers advantages such as high stability, reusability, low cost, and the ability to function effectively in green solvents like water or under solvent-free conditions. nih.govsemanticscholar.org

In the synthesis of pyranopyrazoles, nano-ZnO facilitates the reaction by acting as a Lewis acid, activating the carbonyl groups of the reactants. semanticscholar.orgresearchgate.net A plausible mechanism involves the initial condensation of a β-dicarbonyl compound and a hydrazine to form a pyrazolone (B3327878) intermediate, which then undergoes a Michael addition with an activated alkene, followed by cyclization. semanticscholar.org For this compound, nano-ZnO could catalyze the cyclocondensation of ethylhydrazine and 3-iodo-2,4-pentanedione. The catalyst's high surface area and Lewis acidity would likely accelerate the reaction, leading to high yields in a shorter time frame. Furthermore, the heterogeneous nature of the catalyst allows for easy recovery and reuse, aligning with the principles of green chemistry. nih.govrsc.org

Table 2: Efficiency of Various Catalysts in Pyrano[2,3-c]pyrazole Synthesis

| Catalyst | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| ZnO (bulk) | 60 min | 65% | 80°C, H₂O-EtOH | tandfonline.com |

| nano-ZnO | 30-45 min | 88-96% | Reflux, H₂O | semanticscholar.org |

| ZnO-NiO-Fe₃O₄ | 15-20 min | 90-96% | 80°C, Ultrasonic | tandfonline.com |

| Ag/La-ZnO | 10-25 min | 90-98% | Solvent-free, Grinding | nih.govrsc.org |

This interactive table compares the performance of nano-ZnO and related composites with bulk ZnO, demonstrating the enhanced efficiency of nanocatalysts.

Microwave-Assisted and Ultrasonic Irradiation Methods

The use of alternative energy sources like microwave irradiation and ultrasonic waves provides a significant green advantage over conventional heating methods. benthamdirect.com These techniques can dramatically reduce reaction times, increase product yields, and enhance selectivity. rsc.orgdergipark.org.tr

Microwave-Assisted Synthesis: Microwave irradiation promotes rapid and uniform heating of the reaction mixture, often leading to a significant acceleration of reaction rates. researchgate.netmdpi.com This technique has been widely applied to the synthesis of various pyrazole derivatives, resulting in higher yields in minutes compared to hours required for conventional heating. nih.govdergipark.org.tr The synthesis of this compound could be performed by exposing a mixture of ethylhydrazine and 3-iodo-2,4-pentanedione to microwave irradiation, likely in an open vessel or a dedicated microwave reactor, potentially reducing the reaction time to a few minutes. nih.gov

Ultrasonic Irradiation Methods: Sonochemistry, the application of ultrasound to chemical reactions, offers another energy-efficient pathway for synthesis. orientjchem.org The phenomenon of acoustic cavitation generates localized high-temperature and high-pressure zones, which can enhance reaction rates and yields. nih.govresearchgate.net Ultrasound-assisted synthesis is known for its mild reaction conditions and shorter durations. rsc.org For the target compound, sonicating a mixture of the reactants could provide the necessary activation energy, leading to an efficient and rapid formation of the pyrazole ring. This method is particularly valuable for processes requiring milder conditions. rsc.org

Table 3: Comparison of Conventional vs. Energy-Assisted Synthesis Methods for Pyrazoles

| Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 1.4 - 2.5 hours | 80 - 83% | nih.gov |

| Microwave Irradiation | 25 minutes | 88% | nih.gov |

| Ultrasonic Irradiation | 10 minutes | 98% | nih.gov |

This interactive table highlights the significant reduction in reaction time and improvement in yield when using microwave and ultrasonic methods compared to conventional heating for analogous pyrazole syntheses.

Chemical Reactivity and Transformations of 1 Ethyl 4 Iodo 3,5 Dimethyl 1h Pyrazole

Cross-Coupling Reactions at the C4-Iodo Position

The iodine atom at the C4 position of 1-ethyl-4-iodo-3,5-dimethyl-1H-pyrazole is readily displaced, enabling numerous synthetic transformations. This reactivity is primarily exploited through transition-metal catalysis, with palladium, copper, and other metals like nickel and iron being effective.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Stille, Negishi)

Palladium catalysts are widely employed for forging new bonds at the C4 position of iodopyrazoles. The high reactivity of the C-I bond facilitates oxidative addition to the Pd(0) center, initiating the catalytic cycle for several named reactions. researchgate.netmdpi.com

Scope and Limitations with Various Coupling Partners (e.g., alkynes, boronic acids, organostannanes)

The versatility of palladium catalysis allows for the coupling of 4-iodopyrazoles with a diverse array of partners.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the 4-iodopyrazole (B32481) with a terminal alkyne. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst like CuI, in the presence of an amine base. rsc.org However, for some 4-iodopyrazoles, particularly those with electron-releasing substituents, the Sonogashira reaction can be challenging, sometimes leading to reductive deiodination and homocoupling of the alkyne as side reactions. rsc.org Despite these challenges, successful Sonogashira couplings have been reported for various substituted iodopyrazoles, yielding the corresponding 4-alkynylpyrazoles. clockss.orgnih.gov

Suzuki-Miyaura Coupling: This powerful method forms C(sp²)-C(sp²) bonds by reacting the 4-iodopyrazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups on both coupling partners. nih.gov Both electron-rich and electron-deficient (hetero)arylboronic acids can be successfully coupled at the C4 position of pyrazoles, providing access to a broad library of 4-arylpyrazoles. nih.govrsc.org

Stille and Negishi Couplings: While less commonly reported for this specific substrate, Stille (using organostannanes) and Negishi (using organozinc reagents) couplings are also viable strategies. acs.orgresearchgate.net These reactions offer alternative pathways for C-C bond formation, each with its own advantages regarding substrate scope and functional group compatibility. The Negishi reaction, for instance, has been used for the C5-benzylation of other iodinated pyrazole (B372694) derivatives. researchgate.net

The table below summarizes typical conditions and outcomes for palladium-catalyzed cross-coupling reactions on 4-iodopyrazole analogues.

| Coupling Reaction | Catalyst System | Coupling Partner | Product Type | Yield Range | Ref |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkynes | 4-Alkynylpyrazoles | Moderate to High | rsc.org |

| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd/XPhos | (Hetero)arylboronic Acids | 4-Arylpyrazoles | Good to Excellent | nih.govrsc.org |

| Heck-Mizoroki | Pd(OAc)₂ / P(OEt)₃ | Alkenes | 4-Alkenylpyrazoles | High | clockss.org |

Ligand Effects and Catalyst Optimization in Arylation

The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions, significantly influencing reaction rates, yields, and selectivity. acs.org

In the context of pyrazole arylation, bulky and electron-rich phosphine (B1218219) ligands are often preferred. For instance, in Suzuki-Miyaura couplings of nitrogen-rich heterocycles, XPhos-derived precatalysts have demonstrated high efficacy. nih.gov For Heck-Mizoroki reactions involving 1-protected-4-iodo-1H-pyrazoles, triethyl phosphite (B83602) (P(OEt)₃) was identified as a suitable ligand, leading to high yields of 4-alkenyl-1H-pyrazoles. clockss.orgresearchgate.net

The development of specialized ligands has been instrumental in overcoming challenges associated with the coupling of nitrogen-containing heterocycles, which can sometimes act as inhibitors to the palladium catalyst. nih.gov Axially chiral, P-stereogenic ligands have been shown to facilitate highly enantioselective α-arylation reactions, highlighting the sophisticated level of control achievable through ligand design. nih.gov Catalyst systems can also be optimized by varying the palladium source, base, and solvent to achieve the desired outcome. For example, studies on the ortho-arylation of anilides have shown that Pd(OAc)₂ in the presence of DMSO and TFA can effectively catalyze the reaction without the need for a metal co-catalyst. nih.govmit.edu

Chemoselectivity in Presence of Other Halides or Functional Groups

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend I > Br > Cl. researchgate.netmdpi.com This predictable reactivity order allows for chemoselective functionalization of polyhalogenated pyrazoles. For a molecule containing both an iodine and a chlorine atom, such as 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, palladium-catalyzed reactions like the Sonogashira coupling will occur selectively at the more reactive C4-iodo position. researchgate.netmdpi.com

This chemoselectivity is a powerful tool in synthetic chemistry, enabling sequential cross-coupling reactions where different functional groups can be introduced at specific positions on the pyrazole ring. While innate substrate biases often dictate selectivity, recent studies have shown that this can sometimes be inverted through judicious ligand choice or by controlling the palladium catalyst speciation, allowing for reactions at typically less reactive sites. nih.govnsf.gov

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed reactions provide a valuable alternative to palladium-based systems for functionalizing 4-iodopyrazoles. acs.org These methods are often cost-effective and exhibit unique reactivity patterns.

A notable application is the direct C4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols. nih.govnih.govsemanticscholar.org This transformation is typically achieved using a catalytic amount of copper(I) iodide (CuI) in the presence of a ligand and a base. nih.govnih.gov Optimal conditions often involve using 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as the ligand and potassium t-butoxide as the base, with microwave irradiation accelerating the reaction. nih.govnih.govsemanticscholar.org This method has been successfully applied to a range of primary, secondary, and cyclic alcohols. nih.gov

Copper catalysis is also effective for C-N bond formation. sci-hub.se For example, 4-iodopyrazole derivatives can undergo copper-catalyzed cascade reactions with amidines to synthesize fused heterocyclic systems like pyrazolo[4,3-d]pyrimidines. sci-hub.se

The table below illustrates the scope of CuI-catalyzed alkoxylation of a 4-iodopyrazole substrate with various alcohols. nih.gov

| Alcohol | Product | Yield |

| Allyl alcohol | 4-(Allyloxy)-1H-pyrazole derivative | 78% |

| Propargyl alcohol | 4-(Propargyloxy)-1H-pyrazole derivative | 75% |

| Cyclopentanol | 4-Cyclopentyloxy-1H-pyrazole derivative | 83% |

| Benzyl alcohol | 4-(Benzyloxy)-1H-pyrazole derivative | 65% |

| Ethanol | 4-Ethoxy-1H-pyrazole derivative | 72% |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Ni, Fe)

In addition to palladium and copper, other earth-abundant and less expensive transition metals like nickel and iron are emerging as powerful catalysts for cross-coupling reactions. ucla.edumdpi.com

Nickel-Catalyzed Reactions: Nickel catalysis has become a competitive alternative for C-N and C-C bond-forming reactions. researchgate.net Nickel-catalyzed cross-couplings of (hetero)aryl electrophiles are valued for their unique reactivity and broad substrate scope. ucla.edu For instance, nickel catalysts, often paired with DalPhos ligands, have shown great utility in C-N cross-couplings involving pyrazole-containing nucleophiles. researchgate.net The development of new ligands and precatalysts specifically tailored for nickel is rapidly expanding the utility of these methods. ucla.edu

Iron-Catalyzed Reactions: Iron catalysts are highly attractive due to their low cost, low toxicity, and environmental benignity. mdpi.com Iron-catalyzed cross-dehydrogenative coupling (CDC) is a powerful technique for forming C-C bonds directly from C-H bonds, avoiding the need for pre-functionalized substrates. mdpi.com While less common for direct functionalization of 4-iodopyrazoles, iron salts have been shown to work in synergy with copper salts to catalyze Sonogashira-type couplings of aryl iodides with terminal alkynes, often without the need for expensive ligands. researchgate.net Iron has also been used to catalyze the reduction of nitro groups on pyrazole rings following a Suzuki-Miyaura coupling step. rsc.org

Functional Group Interconversions of the Iodo Substituent

The carbon-iodine bond at the C4 position of the pyrazole ring is a versatile functional handle, enabling a variety of transformations. These include the removal of the iodine atom, its replacement with other halogens or pseudohalogens, and its use to form carbon-metal bonds, which are precursors for further carbon-carbon and carbon-heteroatom bond formations.

Reductive dehalogenation, or hydrodehalogenation, is the replacement of a halogen atom with a hydrogen atom. For an aryl iodide like this compound, this transformation effectively yields 1-Ethyl-3,5-dimethyl-1H-pyrazole. This reaction is significant as the C-I bond is the most reactive among carbon-halogen bonds for this process.

Commonly employed methods for the reductive dehalogenation of aryl iodides are highly applicable here. Catalytic hydrogenation is a primary method, typically involving palladium on a carbon support (Pd/C) with a source of hydrogen. This can be molecular hydrogen (H₂) gas or a transfer hydrogenation reagent such as sodium borohydride (B1222165) (NaBH₄), potassium formate (B1220265) (HCO₂K), or ammonium (B1175870) formate (HCO₂NH₄). The general reactivity trend for hydrodehalogenation is I > Br > Cl, allowing for the selective removal of iodine in the presence of other halogens.

Table 1: Representative Conditions for Reductive Dehalogenation

| Catalyst System | Hydrogen Source | Solvent | Temperature | Typical Outcome |

| 10% Pd/C | H₂ (balloon) | Methanol (MeOH) | Room Temp. | High yield de-iodination |

| Pd@AlO(OH) | NaBH₄ | H₂O/MeOH | Room Temp. | Rapid and efficient conversion |

| Polymer-supported Pd | HCO₂K | Water/Seawater | Room Temp. - 80°C | Effective dehalogenation |

The iodo group can be replaced by other halogens (F, Cl, Br) or pseudohalogens (CN, SCN, N₃) through transition-metal-catalyzed cross-coupling reactions, often termed halogen exchange (Halex) reactions. These transformations are valuable for tuning the electronic properties and reactivity of the pyrazole ring.

Halogen Exchange: The conversion of aryl iodides to aryl bromides or chlorides can be achieved using copper or nickel catalysts with an appropriate halide source. For instance, copper(I) iodide (CuI) in the presence of a diamine ligand can catalyze the conversion of aryl bromides to iodides, and similar principles can be applied in reverse. The synthesis of the corresponding 4-fluoro-pyrazole would likely require a fluoride (B91410) salt like KF or CsF, potentially under harsher conditions, analogous to reactions reported for other iodo-heterocycles. acs.org

Conversion to Pseudohalogens: The iodo substituent can also be displaced by various pseudohalide nucleophiles, typically through copper- or palladium-catalyzed reactions.

Cyanation: The introduction of a nitrile group (-CN) can be accomplished using cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or sodium nitroprusside in the presence of a copper catalyst. researchgate.netacs.orgccspublishing.org.cn

Thiocyanation: An aryl thiocyanate (B1210189) can be formed by reacting the iodo-pyrazole with potassium thiocyanate (KSCN) using a CuI catalyst with a ligand such as 1,10-phenanthroline. tandfonline.comresearchgate.netiospress.com

Azidation: The synthesis of the corresponding 4-azido-pyrazole can be achieved by coupling with sodium azide (B81097) (NaN₃), often catalyzed by copper(I) iodide with a ligand like L-proline or N,N'-dimethylethylenediamine. koreascience.krresearchgate.netnih.govnih.gov

Table 2: Examples of Iodo Group Conversion to Other Functional Groups

| Transformation | Catalyst/Reagents | Nucleophile Source | Typical Product |

| Bromination | CuI / Diamine Ligand | NaBr | 1-Ethyl-4-bromo-3,5-dimethyl-1H-pyrazole |

| Chlorination | NiCl₂ / Ligand | NaCl | 1-Ethyl-4-chloro-3,5-dimethyl-1H-pyrazole |

| Cyanation | CuI / Ligand | K₄[Fe(CN)₆] | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonitrile |

| Thiocyanation | CuI / 1,10-Phenanthroline | KSCN | 1-Ethyl-3,5-dimethyl-4-thiocyanato-1H-pyrazole |

| Azidation | CuI / L-Proline | NaN₃ | 4-Azido-1-ethyl-3,5-dimethyl-1H-pyrazole |

The C4-iodo bond is particularly well-suited for the formation of organometallic reagents, which are powerful intermediates in organic synthesis for creating new carbon-carbon bonds.

Grignard Reagents: Research on analogous compounds, such as 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, has demonstrated that they are readily converted into the corresponding Grignard reagents. organic-chemistry.org This is accomplished through reaction with magnesium metal (Mg) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-ylmagnesium iodide, can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).

Organolithium Compounds: Lithium-halogen exchange is an extremely rapid reaction, especially for aryl iodides. Treating this compound with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) would result in a fast exchange to produce the 4-lithiated pyrazole species (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)lithium. This organolithium intermediate is a potent nucleophile for reactions with various electrophiles. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making the iodo-substituent ideal for this transformation.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is classified as an electron-rich aromatic heterocycle. Its reactivity towards substitution is dictated by the electronic properties inherent to the ring system.

Electrophilic Aromatic Substitution: The site of highest electron density and thus the most reactive position for electrophilic attack on the pyrazole ring is C4. ccspublishing.org.cnresearchgate.net In this compound, this position is already occupied by the iodo substituent. Consequently, further electrophilic aromatic substitution on the ring is significantly disfavored. Reactions like nitration, halogenation, or Friedel-Crafts acylation would be very sluggish and require harsh conditions. Under such conditions, side reactions or degradation may occur. One possible, though uncommon, pathway would be ipso-substitution, where the incoming electrophile replaces the iodine atom at the C4 position.

Nucleophilic Aromatic Substitution: Generally, electron-rich aromatic systems like pyrazole are unreactive towards nucleophilic aromatic substitution (SₙAr). tandfonline.com Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CHO) to activate the ring by reducing its electron density. tandfonline.com The subject molecule, this compound, contains electron-donating ethyl and methyl groups, which further increase the electron density of the ring, rendering it even less susceptible to attack by nucleophiles at the carbon positions. Therefore, direct nucleophilic substitution on the pyrazole ring is not a viable reaction pathway under normal conditions.

Activating/Deactivating Effects:

N1-Ethyl and C3/C5-Dimethyl Groups: These alkyl groups are electron-donating through an inductive effect (+I). They increase the electron density of the pyrazole ring, making it more nucleophilic. Such groups are considered "activating" for electrophilic substitution.

Regioselectivity (Directing Effects):

For a hypothetical electrophilic attack, the powerful activating effect of the pyrazole nitrogen atoms directs substitution to the C4 position. As this is blocked, the question of regioselectivity for further substitution is largely moot. If a reaction were forced, the directing effects of the existing groups would come into play. The activating alkyl groups at C3 and C5 would direct an incoming electrophile to the adjacent positions, but the inherent electronic nature of the pyrazole ring makes C3 and C5 electrophilic and thus unfavorable for attack. researchgate.net

For a hypothetical nucleophilic attack, the electron-donating alkyl groups would deactivate the ring by increasing electron density at C3 and C5. The electron-withdrawing inductive effect of the iodo group at C4 would slightly increase the electrophilicity of the adjacent C3 and C5 positions, but this effect is unlikely to overcome the strong deactivating influence of the alkyl groups and the electron-rich nature of the pyrazole ring itself.

Derivatization and Extension of Molecular Architecture

The derivatization of this compound is predominantly achieved through transition-metal-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds at the 4-position. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective transformations under mild conditions. wikipedia.org Methodologies such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are instrumental in this context, enabling the introduction of a wide array of substituents and the subsequent construction of elaborate molecular frameworks. researchgate.netccspublishing.org.cn

A key strategy for constructing fused heterocyclic systems involves a sequential cross-coupling and cyclization process. The 4-iodo group on the pyrazole serves as a handle for introducing a functional group that can subsequently participate in an intramolecular ring-closing reaction.

One prominent example is the synthesis of thieno[2,3-c]pyrazoles. This is achieved via an initial Sonogashira coupling of a 4-iodopyrazole with a terminal alkyne, such as phenylacetylene. The resulting 4-(phenylethynyl)pyrazole intermediate is then treated with a sulfur source like sodium sulfide (B99878) (Na₂S), which triggers a cyclization reaction to form the fused thiophene (B33073) ring. tandfonline.comresearchgate.net While the specific substrate this compound is not explicitly detailed in the cited literature, the reactivity of structurally similar 1,3-disubstituted-5-chloro-4-iodopyrazoles provides a strong precedent for this transformation. tandfonline.comresearchgate.net

Similarly, this "coupling-cyclization" strategy can be adapted to synthesize other fused systems like pyrazolo[4,3-c]pyridines and pyrazolo[3,4-d]pyrimidines. researchgate.netnih.gov The synthesis of pyrazolo[3,4-d]pyridazines has also been explored from pyrazole precursors, indicating the versatility of the pyrazole core in forming various fused bicyclic structures. amanote.com The general approach involves installing a suitably functionalized side chain at the C4 position that can react with a nitrogen source to build the fused six-membered ring.

Table 1: Representative Synthesis of Fused Pyrazole Systems via Coupling-Cyclization

| Starting Material | Reaction Sequence | Fused System | Catalyst/Reagents | Reference(s) |

| 1,3-Disubstituted-4-iodopyrazole | 1. Sonogashira Coupling (with Phenylacetylene) 2. Cyclization | Thieno[2,3-c]pyrazole | 1. PdCl₂(PPh₃)₂, CuI, Et₃N 2. Na₂S | tandfonline.comresearchgate.net |

| N-propargyl sulfonylhydrazones | Cascade Sonogashira coupling/cyclization | Pyrazole | Pd(II)/Cu(I) | nih.gov |

Polyheterocyclic compounds, where two or more heterocyclic rings are linked, are readily accessible from this compound, primarily through Suzuki-Miyaura cross-coupling reactions. This reaction involves the palladium-catalyzed coupling of the 4-iodopyrazole with a heteroaryl boronic acid or its ester.

This methodology allows for the direct connection of the pyrazole ring to other important heterocyclic cores, such as pyridine, pyrimidine, or thiophene. For instance, coupling with a pyridineboronic acid would yield a pyridinyl-pyrazole, a structure of interest in medicinal chemistry. The efficiency of such couplings can be influenced by the electronic nature of the coupling partners and the specific catalyst system employed. nih.gov Microwave-assisted protocols have been shown to accelerate these reactions, offering a rapid and efficient route to C4-substituted pyrimidines from their chloro-precursors, a principle that is directly applicable to iodopyrazoles. mdpi.com

The synthesis of such linked systems is a testament to the modularity offered by cross-coupling chemistry. By selecting the appropriate heteroarylboronic acid, a diverse library of polyheterocyclic compounds can be generated from a single 4-iodopyrazole precursor.

Table 2: Synthesis of Polyheterocyclic Systems via Suzuki-Miyaura Coupling

| Pyrazole Substrate | Coupling Partner | Product Type | Catalyst System | Reference(s) |

| 4-Iodopyrazole derivative | Heteroaryl boronic acid | Pyrazole-Heterocycle | Pd catalyst (e.g., Pd(PPh₃)₄) | nih.govmdpi.com |

| 2,4-Dichloropyrimidine | Phenylboronic acid | 4-Phenyl-2-chloropyrimidine | Pd(PPh₃)₄ | mdpi.com |

The synthesis of biaryl systems, where the pyrazole ring is directly connected to an aryl group (e.g., phenyl, naphthyl), is a straightforward application of the Suzuki-Miyaura reaction. nih.gov Reacting this compound with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base, would yield 1-Ethyl-3,5-dimethyl-4-phenyl-1H-pyrazole. researchgate.netresearchgate.net This reaction is generally high-yielding and tolerant of a wide range of functional groups on the arylboronic acid partner. ccspublishing.org.cn

Building upon this, oligomeric pyrazole systems can be constructed through iterative or sequential coupling strategies. researchgate.net An iterative approach might involve:

Coupling this compound with a pyrazole boronic acid derivative to form a bipyrazole.

Re-functionalizing the resulting bipyrazole to introduce another iodo or boronic acid moiety.

Repeating the coupling process to extend the chain, leading to terpyrazoles and higher oligomers.

The development of methods for synthesizing indole (B1671886) oligomers via iterative Suzuki couplings provides a template for how such strategies could be applied to pyrazoles. acs.org The homocoupling of pyrazole boronic esters has also been reported as a direct route to symmetrical bipyrazoles. researchgate.net These approaches enable the creation of conjugated systems with tailored electronic and photophysical properties.

Table 3: Synthesis of Biaryl and Bipyrazole Systems

| Reaction Type | Substrates | Product | Catalyst/Reagents | Reference(s) |

| Suzuki-Miyaura Coupling | 4-Iodopyrazole, Arylboronic acid | 4-Arylpyrazole (Biaryl) | Pd(PPh₃)₄, Na₂CO₃ | researchgate.netresearchgate.net |

| Suzuki Homocoupling | Pyrazole boronic ester | Bipyrazole | Pd catalyst | researchgate.net |

| Iterative Suzuki Coupling | 4-Iodopyrazole, Pyrazoleboronic acid | Bipyrazole / Oligopyrazole | Pd catalyst | researchgate.netacs.org |

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole, offering detailed insights into the hydrogen, carbon, and nitrogen environments.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl and methyl protons. The ethyl group at the N1 position would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from scalar coupling. The two methyl groups at the C3 and C5 positions of the pyrazole (B372694) ring are expected to appear as singlets, likely with slightly different chemical shifts due to their distinct electronic environments.

For a closely related compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the methyl protons at the N1 and C3 positions are observed as singlets at 3.84 ppm and 2.22 ppm, respectively. mdpi.com For this compound, the N-ethyl protons would likely appear with the methylene quartet around 4.0-4.2 ppm and the methyl triplet around 1.4-1.6 ppm. The C3-methyl and C5-methyl protons are expected to be in the range of 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₂-CH₃ | ~1.4-1.6 | Triplet | ~7 |

| C3-CH₃ | ~2.2-2.5 | Singlet | N/A |

| C5-CH₃ | ~2.2-2.5 | Singlet | N/A |

| N-CH₂-CH₃ | ~4.0-4.2 | Quartet | ~7 |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum is expected to show distinct resonances for each carbon atom in the molecule. The chemical shift of the C4 carbon, directly bonded to the iodine atom, is anticipated to be significantly upfield due to the heavy atom effect of iodine.

In the analogous 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the C4 carbon resonates at 60.8 ppm. mdpi.com A similar value would be expected for the target compound. The C3 and C5 carbons, being part of the pyrazole ring and bonded to methyl groups, would appear in the aromatic region, with their exact shifts influenced by the N-ethyl and iodo substituents. The carbons of the N-ethyl group and the two C-methyl groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N-CH₂-C H₃ | ~14-16 |

| C3-C H₃ | ~12-15 |

| C5-C H₃ | ~10-13 |

| N-C H₂-CH₃ | ~45-50 |

| C4 | ~60-65 |

| C5 | ~140-145 |

| C3 | ~150-155 |

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms, N1 and N2, are in different chemical environments and are expected to have distinct chemical shifts. The N1 atom is bonded to an ethyl group, while the N2 atom is adjacent to the C3 and C5 carbons.

For 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the ¹⁵N NMR signals for N1 and N2 are observed at -186.1 ppm and -77.5 ppm, respectively, relative to external nitromethane. mdpi.com Similar chemical shifts are expected for this compound, with minor variations due to the change from a methyl to an ethyl group at N1 and a chloro to a methyl group at C5.

Table 3: Predicted ¹⁵N NMR Chemical Shifts

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) |

| N1 | ~-180 to -190 |

| N2 | ~-75 to -85 |

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between these two signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the N-ethyl and C-methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for assigning the quaternary carbons of the pyrazole ring (C3, C4, and C5) by observing correlations from the methyl and methylene protons. For instance, the protons of the C3-methyl group should show a correlation to the C3 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the N-ethyl group and the C5-methyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound would be characterized by vibrational modes associated with the pyrazole ring and its substituents. The pyrazole ring itself has characteristic stretching and bending vibrations. In addition, specific vibrations for the C-H bonds of the ethyl and methyl groups, as well as the C-N and C-I bonds, are expected.

For the related 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, significant IR absorption bands are observed at 2923, 1497, 1350, 1271, 1107, 1053, 1022, and 638 cm⁻¹. mdpi.com A similar pattern is anticipated for the title compound, with specific frequencies for the C-H stretching of the ethyl group around 2900-3000 cm⁻¹ and various fingerprint region bands corresponding to the substituted pyrazole core. The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (ethyl and methyl) | ~2900-3000 |

| C=N stretching (pyrazole ring) | ~1500-1600 |

| C=C stretching (pyrazole ring) | ~1400-1500 |

| CH₃ and CH₂ bending | ~1350-1470 |

| Pyrazole ring breathing/deformation | ~1000-1300 |

| C-N stretching | ~1000-1200 |

| C-I stretching | ~500-600 |

Correlation of Spectroscopic Data with Molecular Structure

While specific spectral data for this compound is not readily found, a theoretical correlation between its molecular structure and expected spectroscopic signals can be inferred based on the analysis of similar pyrazole derivatives. For instance, in a related compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the proton NMR (¹H NMR) spectrum in CDCl₃ shows distinct singlets for the two methyl groups at δ 2.22 ppm (3-Me) and δ 3.84 ppm (1-Me). For this compound, one would expect to see signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and two singlets for the methyl groups at positions 3 and 5 of the pyrazole ring. The chemical shifts of these methyl groups would be influenced by the electronic environment of the pyrazole ring.

The carbon-13 NMR (¹³C NMR) spectrum of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole displays signals for the methyl carbons and the pyrazole ring carbons. For this compound, characteristic peaks for the ethyl group carbons and the two methyl group carbons attached to the ring would be anticipated. The C-4 carbon, bonded to the iodine atom, would exhibit a chemical shift in a region typical for carbon atoms attached to a halogen, which is observed at δ 60.8 ppm for the C-4 in the chloro-iodo analogue. The chemical shifts of the C-3 and C-5 carbons would also provide insight into the electronic structure of the pyrazole ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. While no specific HRMS data for this compound has been found, this technique would be crucial for confirming its molecular formula of C₇H₁₁IN₂. The exact mass can be calculated using the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule and can be used to confirm its structure. The fragmentation of pyrazole derivatives is influenced by the nature and position of the substituents on the ring. For this compound, common fragmentation pathways would likely involve the loss of the ethyl group, the iodine atom, or methyl groups. The cleavage of the pyrazole ring itself can also occur, leading to characteristic fragment ions. Analysis of these fragments would help to piece together the structure of the parent molecule. For example, the mass spectrum of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole shows the molecular ion peak (M⁺) and fragments corresponding to the loss of various substituents.

X-ray Crystallography for Solid-State Structure Determination

Bond Lengths, Bond Angles, and Torsional Angles within the Pyrazole Ring

While a crystal structure for this compound is not available, data from related structures, such as 4-iodo-1H-pyrazole, can provide insights into the expected geometry of the pyrazole ring. The pyrazole ring is an aromatic heterocycle, and its bond lengths and angles are characteristic of this class of compounds. The introduction of an ethyl group at the N-1 position and methyl groups at the C-3 and C-5 positions would cause minor distortions in the ring geometry compared to the unsubstituted parent compound. The C-I bond length would be a key parameter to determine.

Conformational Analysis of the Ethyl Substituent

The ethyl group attached to the N-1 position of the pyrazole ring can adopt various conformations due to rotation around the N-C bond. X-ray crystallography would reveal the preferred conformation of the ethyl group in the solid state. This conformation is influenced by steric and electronic interactions with the rest of the molecule and by intermolecular packing forces in the crystal lattice. In the absence of experimental data, computational modeling could be used to predict the likely conformations of the ethyl substituent.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of organic compounds is dictated by a variety of intermolecular forces, ranging from strong hydrogen bonds to weaker van der Waals interactions. For this compound, the key interactions expected to influence its crystal packing are discussed below, drawing parallels with analogous structures.

Hydrogen Bonding:

In N-unsubstituted pyrazoles, hydrogen bonding involving the N-H group is a dominant feature, often leading to the formation of dimers, trimers, tetramers, or catemeric chains. mdpi.comresearchgate.net However, in this compound, the substitution of the pyrrolic hydrogen with an ethyl group precludes the formation of classical N-H···N hydrogen bonds that are characteristic of many pyrazole crystal structures.

Halogen Bonding:

A prominent feature of this compound is the presence of an iodine atom at the 4-position of the pyrazole ring. This iodine atom is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base.

In the solid state, iodo-substituted pyrazoles have been shown to form a variety of halogen bonds, including C–I···N, C–I···O, and C–I···π interactions. For the title compound, it is plausible that the iodine atom could form halogen bonds with the nitrogen atom (N2) of a neighboring molecule, leading to the formation of linear chains or more complex networks. The strength and geometry of these interactions would be influenced by the steric hindrance from the adjacent methyl groups.

π-Stacking:

For this compound, parallel or offset π-stacking between the pyrazole rings of adjacent molecules is a probable packing feature. The extent and geometry of this stacking would be influenced by the other substituents on the pyrazole ring.

Summary of Expected Intermolecular Interactions:

The following table summarizes the potential intermolecular interactions for this compound based on the analysis of related compounds.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | C-H (methyl, ethyl) | N2 (pyrazole), π-system (pyrazole) | Contributes to the formation of extended networks. |

| Halogen Bonding | I (iodo group) | N2 (pyrazole) | Can lead to the formation of directional, linear assemblies. |

| π-Stacking | Pyrazole ring | Pyrazole ring | Important for stabilizing the crystal lattice through aromatic interactions. |

It is important to reiterate that the discussion above is based on the known crystal structures of analogous pyrazole compounds. A definitive analysis of the intermolecular interactions and crystal packing motifs of this compound awaits its experimental crystallographic determination.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the properties of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net Methods like B3LYP, often paired with basis sets such as 6-311+G(d,p), are commonly used to model the behavior of these heterocyclic systems. researchgate.net

The first step in most quantum chemical analyses is to determine the most stable three-dimensional structure of the molecule, known as its ground-state geometry. This is achieved through geometry optimization, an iterative process that calculates the molecule's energy at various atomic arrangements to find the configuration with the minimum possible energy.

| Parameter | Typical Calculated Value | Methodology |

|---|---|---|

| N-N Bond Length | ~1.35 Å | DFT/B3LYP |

| C=C Bond Length | ~1.38 Å | DFT/B3LYP |

| C-N Bond Length | ~1.34 Å | DFT/B3LYP |

| Pyrazole Ring Planarity | Near-planar | DFT Optimization |

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability; a smaller gap generally signifies higher reactivity. nih.govresearchgate.net

DFT calculations are widely used to determine these orbital energies. For pyrazole derivatives, the distribution and energies of these orbitals dictate their behavior in chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron distribution. nih.gov These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazole Derivative A researchgate.net | -6.15 | -2.02 | 4.13 |

| Pyrazole Derivative B researchgate.net | -6.39 | -2.29 | 4.10 |

| Tetrazole Hybrid C researchgate.net | -7.85 | -3.07 | 4.78 |

| Tetrazole Hybrid D researchgate.net | -7.85 | -3.06 | 4.79 |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be used to validate or interpret experimental data. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR chemical shifts with considerable accuracy. nih.govresearchgate.net Studies on 4-halopyrazoles have shown that DFT can replicate experimental trends in ¹H and ¹³C chemical shifts, although solvent effects can introduce discrepancies. mdpi.com

Similarly, DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.gov Theoretical IR spectra can aid in the assignment of experimental vibrational modes to specific molecular motions, such as stretching or bending of particular bonds. nih.gov

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Method |

|---|---|---|---|

| N-H | 11.75 | 10.00 | DFT |

| C(3,5)-H | 7.67 | 7.64 | DFT |

The presence of a heavy atom like iodine in 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole introduces a computational consideration that is not significant for lighter elements: relativistic effects. esqc.org Because the inner-shell electrons of heavy atoms move at speeds approaching the speed of light, their behavior is more accurately described by the Dirac equation rather than the Schrödinger equation. researchgate.net

These effects can significantly influence molecular properties, particularly NMR chemical shifts. researchgate.net For organoiodine compounds, calculations that neglect relativity may fail to accurately predict the chemical shifts of carbon atoms directly bonded to iodine. researchgate.net High-accuracy studies often require a full four-component relativistic framework or the use of methodologies that incorporate relativistic corrections. researchgate.net A common, more cost-effective approach is the use of Effective Core Potentials (ECPs), which replace the core electrons of the heavy atom and can be designed to implicitly include scalar relativistic effects. stackexchange.com The spin-orbit coupling, another relativistic phenomenon, can also propagate through the molecule, influencing its electronic structure and interaction potential. rsc.org

Molecular Docking and Molecular Dynamics Simulations (Contextualized for Binding Mechanisms)

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to explore its interactions with other molecules, particularly biological macromolecules like proteins. eurasianjournals.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For pyrazole derivatives, which are common scaffolds in drug discovery, docking studies are used to understand the mechanism of their interaction with protein targets. nih.govdergipark.org.tr The process involves placing the ligand (e.g., this compound) into the binding site of a target protein and scoring the different poses based on factors like electrostatic and van der Waals interactions.

These studies reveal the specific molecular interactions that stabilize the ligand-protein complex. Key interactions for pyrazole-based compounds often include:

Hydrogen Bonds: Between the pyrazole nitrogen atoms and polar residues in the protein.

Hydrophobic Interactions: Involving the methyl and ethyl groups and nonpolar protein residues.

Halogen Bonds: The iodine atom at the 4-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

π-π Stacking: Between the aromatic pyrazole ring and aromatic amino acid residues like phenylalanine or tyrosine.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. nih.govresearchgate.net MD simulations model the movement of atoms in the ligand-protein complex, providing insights into the flexibility of the interaction and confirming whether the key binding interactions are maintained. nih.gov Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps to validate the stability of the docked complex. researchgate.net

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residues | Binding Energy Contribution |

|---|---|---|---|

| Hydrogen Bond | Pyrazole Ring N-H | Asp 1046 | Favorable |

| Hydrophobic | Phenyl Ring | Leu 840 | Favorable |

| van der Waals | Methyl Group | Cys 919 | Favorable |

| Electrostatic | Thiadiazole Moiety | Arg 1066 | Favorable |

Conformational Landscape Exploration in Solvated Environments

The three-dimensional arrangement of atoms in a molecule, its conformation, can significantly influence its physical and chemical properties. In a solvated environment, the interactions between the solute and solvent molecules play a crucial role in determining the preferred conformations. Computational methods are employed to explore the conformational landscape of this compound in various solvents.

Theoretical studies on similar substituted pyrazoles have shown that the orientation of the N-alkyl group relative to the pyrazole ring is a key conformational feature. bohrium.com The rotation around the N-C(ethyl) bond leads to different conformers. The presence of bulky methyl groups at positions 3 and 5, and the iodine atom at position 4, introduces steric hindrance that influences the rotational barrier of the ethyl group.

To investigate the conformational landscape in a solvated environment, implicit and explicit solvent models can be utilized in computational calculations. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to account for bulk solvent effects. iau.ir Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but are computationally more demanding. researchgate.net

For this compound, density functional theory (DFT) calculations could be performed to identify the stable conformers and the transition states connecting them. The relative energies of these conformers in different solvents can be calculated to predict the most stable conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents (kcal/mol)

| Conformer | Gas Phase | Dichloromethane (ε=8.93) | Methanol (ε=32.7) |

| Anti-periplanar | 0.00 | 0.00 | 0.00 |

| Syn-periplanar | 2.5 | 2.2 | 2.0 |